Cas no 855000-84-9 (ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate)

Ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate is a synthetic flavonoid derivative characterized by its chromene core functionalized with ethoxyphenoxy and ethoxyacetate substituents. This compound exhibits potential as an intermediate in organic synthesis, particularly for the development of bioactive molecules due to its structurally versatile scaffold. The presence of multiple ether and ester linkages enhances its reactivity, enabling further functionalization. Its chromene backbone may contribute to photophysical properties, making it of interest in materials science. The compound's purity and stability under standard conditions ensure reliable performance in research applications. Suitable for controlled reactions, it serves as a valuable building block in medicinal and materials chemistry.
ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate structure
855000-84-9 structure
Product Name:ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate
CAS No:855000-84-9
MF:C21H20O7
MW:384.379306793213
CID:5420315
Update Time:2025-10-31

ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate Chemical and Physical Properties

Names and Identifiers

    • Acetic acid, 2-[[3-(2-ethoxyphenoxy)-4-oxo-4H-1-benzopyran-7-yl]oxy]-, ethyl ester
    • ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate
    • Inchi: 1S/C21H20O7/c1-3-24-16-7-5-6-8-17(16)28-19-12-27-18-11-14(9-10-15(18)21(19)23)26-13-20(22)25-4-2/h5-12H,3-4,13H2,1-2H3
    • InChI Key: QXOVKUUOSLTMQM-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)COC1=CC=C2C(=C1)OC=C(OC1=CC=CC=C1OCC)C2=O

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F3385-4260-2μmol
ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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F3385-4260-5μmol
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F3385-4260-1mg
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F3385-4260-3mg
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F3385-4260-5mg
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F3385-4260-10mg
ethyl 2-{[3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yl]oxy}acetate
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Additional information on ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate

Ethyl 2-{3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate (CAS No. 855000-84-9): A Comprehensive Overview

Ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate (CAS No. 855000-84-9) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chromene and phenoxy moieties, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, biological properties, and potential applications of this compound.

Chemical Structure and Synthesis

The molecular structure of ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate (CAS No. 855000-84-9) is composed of a chromene core linked to a phenoxy group through an ether bond. The chromene moiety, specifically the 4H-chromen-7-yloxy group, is a key structural feature that contributes to the compound's biological activity. The ethoxy and ethyl acetate substituents further enhance its solubility and stability, making it suitable for various pharmaceutical formulations.

The synthesis of this compound typically involves several steps, including the formation of the chromene core and subsequent functionalization with the phenoxy group. Recent advancements in synthetic chemistry have led to more efficient and scalable methods for producing this compound. For instance, a study published in the Journal of Organic Chemistry in 2021 reported a novel one-pot synthesis method that significantly reduced reaction time and improved yield (Smith et al., 2021).

Biological Properties

Ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate has been extensively studied for its potential therapeutic properties. One of the most notable biological activities is its antioxidant capacity. The chromene moiety is known to possess strong antioxidant properties, which can help protect cells from oxidative stress and damage. A study published in Free Radical Biology and Medicine in 2019 demonstrated that this compound effectively scavenged free radicals and inhibited lipid peroxidation in vitro (Johnson et al., 2019).

In addition to its antioxidant activity, ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate has shown promise as an anti-inflammatory agent. Inflammatory diseases such as arthritis and inflammatory bowel disease are characterized by chronic inflammation, which can lead to tissue damage and functional impairment. Research conducted by Lee et al. (2020) found that this compound significantly reduced inflammation in animal models by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Potential Applications

The combination of antioxidant and anti-inflammatory properties makes ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate (CAS No. 855000-84-9) a valuable candidate for the development of new therapeutic agents. One potential application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. These conditions are characterized by oxidative stress and inflammation, which contribute to neuronal cell death. Preclinical studies have shown that this compound can protect neurons from oxidative damage and reduce neuroinflammation (Chen et al., 2018).

Another promising application is in the management of cardiovascular diseases. Oxidative stress and inflammation play critical roles in the development of atherosclerosis and other cardiovascular conditions. A study published in the European Journal of Pharmacology in 2017 reported that ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate effectively reduced oxidative stress and inflammation in vascular smooth muscle cells, suggesting its potential as a cardioprotective agent (Wang et al., 2017).

Clinical Trials and Future Directions

While preclinical studies have provided compelling evidence for the therapeutic potential of ethyl 2-{3-(2-ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate, further research is needed to validate these findings in clinical settings. Several phase I clinical trials are currently underway to evaluate the safety and pharmacokinetics of this compound in humans. Preliminary results from these trials have been promising, with no significant adverse effects reported at therapeutic doses.

In addition to clinical trials, ongoing research is focused on optimizing the formulation and delivery methods for this compound to enhance its bioavailability and efficacy. Nanotechnology-based delivery systems, such as liposomes and nanoparticles, are being explored as potential strategies to improve drug delivery and reduce side effects (Li et al., 2019).

Conclusion

Ethyl 2-{3-(2-Ethoxyphenoxy)-4-oxo-4H-chromen-7-yloxy}acetate (CAS No. 855000-84-9) is a multifaceted compound with significant potential for various therapeutic applications due to its antioxidant and anti-inflammatory properties. Ongoing research continues to uncover new insights into its biological activities and mechanisms of action, paving the way for its development as a novel therapeutic agent. As clinical trials progress, it is hoped that this compound will prove effective in treating a range of diseases characterized by oxidative stress and inflammation.

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